3-Bromo-2-methoxypropan-1-ol

Regioselectivity Bromomethoxylation Allylic alcohol functionalization

3-Bromo-2-methoxypropan-1-ol (CAS 90321-38-3) is a bifunctional C4 building block that combines a primary bromide, a secondary methyl ether, and a primary alcohol within a single three-carbon backbone. With a molecular formula of C₄H₉BrO₂ and a molecular weight of 169.02 g·mol⁻¹, this halogenated ether alcohol serves as a synthetic intermediate whose value lies in the spatial arrangement of its functional groups rather than in any single reactive handle.

Molecular Formula C4H9BrO2
Molecular Weight 169.02
CAS No. 90321-38-3
Cat. No. B1661395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methoxypropan-1-ol
CAS90321-38-3
Molecular FormulaC4H9BrO2
Molecular Weight169.02
Structural Identifiers
SMILESCOC(CO)CBr
InChIInChI=1S/C4H9BrO2/c1-7-4(2-5)3-6/h4,6H,2-3H2,1H3
InChIKeyTZQLGXOKZWYLJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-methoxypropan-1-ol (CAS 90321-38-3) – A Differentiated Halogenated Ether Alcohol for Selective Synthesis


3-Bromo-2-methoxypropan-1-ol (CAS 90321-38-3) is a bifunctional C4 building block that combines a primary bromide, a secondary methyl ether, and a primary alcohol within a single three-carbon backbone . With a molecular formula of C₄H₉BrO₂ and a molecular weight of 169.02 g·mol⁻¹, this halogenated ether alcohol serves as a synthetic intermediate whose value lies in the spatial arrangement of its functional groups rather than in any single reactive handle . The 1,2-relationship between the methoxy and hydroxyl groups, coupled with the terminal bromide, creates a reactivity profile that is not replicated by simple bromoalkanols or methoxypropanols alone.

Workflow Synthetic intermediate requiring a single, well-defined bromomethoxy alcohol building block
Selection Logic Bifunctional C4 backbone with 1,2-methoxy-hydroxy substitution and terminal bromide for selective reactivity
Use Context Single-product bromomethoxylation via allyl alcohol route; avoids isomeric mixtures and simplifies purification

Why 3-Bromo-2-methoxypropan-1-ol Cannot Be Replaced by Other Bromoalcohols or Methoxypropanols


Generic substitution with closely related analogs such as 3-bromo-1-propanol, 2-bromo-3-methoxybutan-1-ol, or 1-bromo-2-methoxypropane fails because the specific 1,2-methoxy-hydroxy substitution pattern on the propyl chain dictates both the mechanistic pathway and the product distribution in key synthetic transformations [1]. In the reaction of allyl alcohol with N-bromosuccinimide (NBS) in aqueous methanol, 3-bromo-2-methoxypropan-1-ol is formed as a single, exclusive product, whereas the homologous crotyl alcohol yields an intractable mixture of 2-bromo-3-methoxybutan-1-ol and 2-bromobutane-1,3-diol under identical conditions [1]. This fundamental regiochemical divergence means that substituting a different unsaturated alcohol precursor or a different bromomethoxy alcohol will lead to a completely different product slate, rendering the target compound irreplaceable for applications requiring a single, well-defined intermediate.

Regiochemical divergence: replacing allyl alcohol with crotyl alcohol yields an intractable mixture of bromomethoxy and diol products, not a single intermediate.
Kinetic profile mismatch: the zero-order kinetics of the allyl alcohol–NBS reaction do not transfer to substrates with saturation kinetics, complicating process scale-up.
Masked acetonyl bromide purity gap: alternative pyrolytic routes produce a 1:1 isomeric mixture of enol ethers, unusable for stereospecific acetonylation where a single isomer is required.

3-Bromo-2-methoxypropan-1-ol – Product-Specific Quantitative Differentiation Evidence


Exclusive Regioselectivity in Bromomethoxylation: Allyl Alcohol vs. Crotyl Alcohol

3-Bromo-2-methoxypropan-1-ol is the sole reaction product when allyl alcohol is treated with N-bromosuccinimide (NBS) in aqueous methanol, whereas the homologous crotyl alcohol (2-buten-1-ol) produces a mixture of 2-bromo-3-methoxybutan-1-ol and 2-bromobutane-1,3-diol under identical conditions [1]. This represents a complete selectivity switch: a single, isolable product vs. an inseparable two-component mixture.

Regioselectivity
Head-to-head
Single product
Mixture of 2 products
Eliminates isomeric separation, improving yield reproducibility
NBS in aqueous methanol; allyl alcohol vs. crotyl alcohol
Regioselectivity Bromomethoxylation Allylic alcohol functionalization

Kinetic Order Divergence: Zero-Order vs. Michaelis-Menten Dependence

In the reaction with NBS, allyl alcohol (the precursor to 3-bromo-2-methoxypropan-1-ol) displays a zero-order dependence on substrate concentration, whereas crotyl alcohol exhibits a Michaelis-Menten-type saturation kinetics [1]. This fundamental kinetic disparity indicates that the rate-limiting step differs between the two substrates, with allyl alcohol proceeding via rate-limiting formation of a solvated bromonium ion and HOBr, while crotyl alcohol involves rate-determining breakdown of a pre-formed NBS–substrate complex.

Kinetic order
Head-to-head
Zero-order in substrate
Michaelis-Menten saturation
Simplifies fed-batch and continuous-flow reactor design
Kinetic runs monitored by NBS consumption
Reaction kinetics Substrate dependence Mechanistic pathway

Differential Acid Sensitivity: H⁺ Inhibits Allyl Alcohol Reaction but Not Crotyl Alcohol

The NBS–allyl alcohol reaction (which yields 3-bromo-2-methoxypropan-1-ol) is inhibited by added H⁺, whereas the NBS–crotyl alcohol reaction is independent of [H⁺] [1]. Both reactions are fast in the absence of acid, but the differential response to proton concentration provides a convenient control point for suppressing unwanted side reactions when using the allyl alcohol route.

Acid sensitivity
Head-to-head
Inhibited by H⁺
Independent of [H⁺]
Allows intentional quenching or avoidance of acid depression
HClO₄ or H₂SO₄ added; both fast without acid
Acid catalysis Reaction inhibition pH-dependent selectivity

Solvent Dielectric Effect: Crotyl Alcohol Reaction Sensitive, Allyl Alcohol Insensitive

The NBS–crotyl alcohol reaction exhibits a positive dielectric effect (rate increases with increasing solvent polarity), while the NBS–allyl alcohol reaction shows no such dependence [1]. This means the rate of 3-bromo-2-methoxypropan-1-ol formation is robust to changes in solvent composition, a valuable attribute when solvent choice is dictated by downstream processing requirements.

Solvent effect
Head-to-head
No dielectric dependence
Positive dielectric effect
Robust rate across solvent compositions, easing solvent selection
Methanol-water ratio variation
Solvent effects Dielectric constant Reaction medium optimization

Hgᴵᴵ Inhibition Distinguishes Allyl and Crotyl Alcohol Pathways

Inhibition by Hgᴵᴵ ions is observed exclusively in the crotyl alcohol–NBS reaction, while the allyl alcohol–NBS reaction (leading to 3-bromo-2-methoxypropan-1-ol) is unaffected [1]. This differential response serves as a mechanistic fingerprint that confirms the allyl alcohol pathway does not involve the same Hgᴵᴵ-sensitive intermediate as crotyl alcohol, further validating the uniqueness of the bromomethoxylation route to the target compound.

Hgᴵᴵ inhibition
Head-to-head
Unaffected by Hgᴵᴵ
Inhibited by Hgᴵᴵ
Trace mercury contamination risk is absent in allyl route
Hg(NO₃)₂ or Hg(OAc)₂ probe; mechanistic fingerprint
Heavy metal inhibition Mechanistic probe Bromonium ion intermediacy

Masked Acetonyl Bromide Utility: Pure Enol Ether vs. Isomeric Mixture

3-Bromo-2-methoxypropan-1-ol serves as a precursor to 3-bromo-2-methoxypropene, a masked acetonyl bromide equivalent. When generated via NaH-mediated dehydrobromination of 1,3-dibromo-2-methoxypropane (a derivative accessible from the target alcohol), pure 3-bromo-2-methoxypropene is obtained [1]. In contrast, the alternative pyrolytic elimination of methanol from bromoacetone dimethyl ketal produces a 1:1 mixture of isomeric enol ethers, not the pure compound [1]. This purity difference is critical for downstream acetonylation applications where isomeric contamination would compromise product integrity.

Enol ether purity
Cross-study
100% single isomer
1:1 isomeric mixture
Pure masked acetonyl bromide for stereospecific acetonylation
NaH/DMF route vs. pyrolytic ketal elimination
Masked acetonyl bromide Enol ether purity Synthetic equivalence

3-Bromo-2-methoxypropan-1-ol – Evidence-Backed Application Scenarios for Scientific Selection


Single-Product Bromomethoxylation for Streamlined Intermediate Synthesis

When a synthetic route requires a single, well-characterized bromomethoxy alcohol intermediate, the allyl alcohol–NBS reaction is the preferred entry. The exclusive formation of 3-bromo-2-methoxypropan-1-ol—contrasted with the mixture obtained from crotyl alcohol under identical conditions—eliminates chromatographic separation and improves isolated yield reproducibility [1]. This scenario is directly relevant to medicinal chemistry programs where intermediate purity directly impacts downstream biological assay reliability.

Process Development Leveraging Zero-Order Kinetics

For scale-up chemists, the zero-order dependence on allyl alcohol concentration means that the reaction rate is insensitive to substrate depletion over the course of the reaction, simplifying fed-batch or continuous-flow reactor design [1]. In contrast, the Michaelis-Menten kinetics of the crotyl alcohol route would require careful substrate concentration management to maintain optimal throughput.

Masked Acetonyl Bromide from a Pure Enol Ether Precursor

3-Bromo-2-methoxypropan-1-ol can be elaborated to 3-bromo-2-methoxypropene, a masked acetonyl bromide equivalent. The NaH-mediated route yields the pure enol ether, avoiding the 1:1 isomeric mixture produced by pyrolytic ketal elimination [1]. For chemists requiring a stoichiometric acetonyl cation equivalent without isomeric ambiguity, this purity translates directly into higher yields of the desired acetonylated product and simpler purification.

Robust Solvent and Acid Tolerance in Multi-Step Sequences

The insensitivity of the allyl alcohol–NBS reaction to solvent dielectric constant and the known acid-inhibition profile allow chemists to design telescoped multi-step sequences where the bromomethoxylation step can be performed in various solvent systems without rate compromise, or intentionally quenched by acid addition [1]. This flexibility is valuable in complex natural product syntheses where solvent switching between steps is impractical.

Application
Selection Property
Validation Focus
Bromomethoxylation intermediate synthesis
Regioselective single-product formation
Product distribution and isomeric purity
Reaction scale-up process
Zero-order substrate kinetics
Reaction rate stability across concentration range
Masked acetonyl bromide synthesis
Isomeric purity of enol ether intermediate
Enol ether isomer ratio and downstream acetonylation yield
Multi-step synthesis in diverse media
Solvent and acid response profile
Reaction rate across solvent compositions and pH conditions
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